![molecular formula C14H10ClN5O4 B2413224 5-chloro-6-hydroxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide CAS No. 2034349-71-6](/img/structure/B2413224.png)
5-chloro-6-hydroxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
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Description
5-chloro-6-hydroxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C14H10ClN5O4 and its molecular weight is 347.72. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Antimicrobial Screening
Compounds similar to 5-chloro-6-hydroxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide have been studied for their biological activity. For example, 4-Thiazolidinones of nicotinic acid and related compounds showed antimicrobial activity against various bacteria and fungal species (Patel & Shaikh, 2010).
Cyclisation and Structural Analysis
Studies on the cyclisation of related nicotinamides have been conducted to understand the structural and electronic effects influencing their reactivity. For instance, the cyclisation of 2-chloro-N-(R-2-pyridinyl)nicotinamides to form various derivatives was examined, providing insights into their structural characteristics (Fernandes et al., 2006).
Synthesis of Heterocyclic Compounds
The synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing related moieties has been explored for potential hypertensive activity (Kumar & Mashelker, 2007).
Antioxidant Activity
Research on derivatives of 5-chloro-6-hydroxy-N-related compounds has shown significant antioxidant activities. For instance, certain derivatives demonstrated higher antioxidant activity compared to ascorbic acid (Tumosienė et al., 2019).
Potential as Muscarinic Receptor Agonists
Some derivatives have been synthesized as potential M, muscarinic receptor agonists, showcasing the diverse pharmacological applications of these compounds (Hu et al., 2010).
Synthesis of Substituted Oxadiazoles
The synthesis of substituted 1,3,4-Oxadiazoles from hydrazones related to 5-chloro-6-hydroxy-N-compounds suggests their varied chemical and biological properties (Daoud et al., 2009).
properties
IUPAC Name |
5-chloro-6-oxo-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O4/c15-9-3-8(5-17-14(9)23)13(22)18-6-11-19-12(20-24-11)7-1-2-16-10(21)4-7/h1-5H,6H2,(H,16,21)(H,17,23)(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMGATQPRGLDND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C2=NOC(=N2)CNC(=O)C3=CNC(=O)C(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.